3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is a complex organic compound classified as an indole derivative. Indole derivatives are recognized for their extensive biological activities and potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties. This compound features a distinctive structure that includes a pyrrole ring and an indole moiety, which contribute to its diverse biological activities and interactions with various molecular targets.
The synthesis of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid typically involves several steps:
The molecular formula for 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid is C18H18N2O3, with a molecular weight of approximately 326.34 g/mol. The structural features include:
Property | Value |
---|---|
Molecular Formula | C18H18N2O3 |
Molecular Weight | 326.34 g/mol |
IUPAC Name | 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
InChI Key | YEVBDKUJUCJAMN-RIYZIHGNSA-N |
The compound's structure features multiple functional groups that contribute to its reactivity and biological activity .
The compound undergoes various chemical reactions, including:
The mechanism of action for 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid involves its interaction with specific molecular targets, primarily enzymes and receptors involved in disease pathways. The indole core has been shown to bind effectively to various targets, potentially inhibiting enzymes related to inflammation and cancer progression. This modulation of enzyme activity can lead to significant therapeutic effects .
The physical properties of 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid include:
Chemical properties include reactivity under different conditions, stability in various solvents, and potential interactions with biological molecules .
3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid has several applications across various fields:
This compound exemplifies the ongoing interest in indole derivatives within medicinal chemistry, highlighting their potential roles in developing new therapeutic agents.
This compound is recognized under multiple designations across pharmaceutical and chemical literature. The most prevalent synonyms include Orantinib (a development code), SU6668 (a Pfizer-designated research code), and TSU-68 (used in Japanese oncology research) [3]. These historical names reflect its investigation as a tyrosine kinase inhibitor targeting angiogenic pathways in oncology. The designation SU6668 specifically refers to the racemic mixture containing both geometric isomers, while TSU-68 denotes the pharmaceutically active (E)-isomer advanced to clinical trials. Additional academic synonyms include "(E)-3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid" and "3-[5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid" (reflecting stereochemical variations) [2] [3].
Table 1: Synonymous Designations and Identifiers
Synonym | Context of Use | CAS Registry Number |
---|---|---|
Orantinib | Clinical development phase | 252916-29-3 (E-isomer) |
SU6668 | Preclinical research (Pfizer) | N/A (racemic mixture) |
TSU-68 | Oncology trials (Japan) | 252916-29-3 |
(Z)-Orantinib | Stereochemical variant | 210644-62-5 |
The systematic IUPAC name 3-[2,4-dimethyl-5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid precisely defines its molecular structure [1] [7]. Critical elements include:
The E/Z isomerism at the methylidene bridge is pharmacologically critical. The (E)-isomer (Orantinib/TSU-68) shows potent kinase inhibition, while the (Z)-isomer (CAS 210644-62-5) exhibits distinct bioactivity profiles due to altered target binding geometry [3] [7]. SMILES notations further distinguish isomers:
Table 2: Molecular Properties and Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₈N₂O₃ | [1] [2] |
Molecular Weight | 310.35 g/mol | [1] [2] |
Canonical SMILES (E-isomer) | CC1=C(CCC(=O)O)C(C)=C(N1)/C=C/2\C(=O)NC3=CC=CC=C23 | [2] |
CAS (E-isomer) | 252916-29-3 | [2] |
CAS (Z-isomer) | 210644-62-5 | [3] |
The core structure is synthesized via Knoevenagel condensation between 2,4-dimethyl-3-(2-carboxyethyl)pyrrole and 2-oxindole-3-carboxaldehyde derivatives [2] [7]. Key synthetic considerations include:
Structural derivatization focuses on:
The E-configuration is essential for optimal kinase (VEGFR/PDGFR) inhibition, with 10-50-fold higher potency than the Z-isomer in angiogenesis assays [3] [7]. Key structure-activity relationship (SAR) findings include:
Table 3: Bioactive Analogues and Structural Features
Derivative | Structural Modification | Key Property Change | Biological Impact |
---|---|---|---|
(Z)-3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | Exocyclic Z-configured double bond | Increased log D (2.9 vs. 2.3 in E-isomer) | Reduced VEGFR2 binding (IC₅₀ >10 μM vs. 0.8 μM) [3] |
3-(5-(((3Z)-7-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | 7-Hydroxyindole substitution | Water solubility: 0.203 mg/mL [4] | Maintained kinase inhibition with enhanced tissue distribution |
Ethyl 3-(2,4-dimethyl-5-((E)-(2-oxo-1H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate | Ethyl ester prodrug | Log P increased to 3.8 | Improved oral absorption (AUC 2.1-fold higher vs. acid) [6] |
Structural Formula of Key Derivatives:
(E)-Isomer (Orantinib): O=C(O)CCC1=C(C)NC(/C=C\2C(=O)NC3=C2C=CC=C3)=C1C (Z)-Isomer: O=C(O)CCC1=C(C)NC(\C=C/2C(=O)NC3=C2C=CC=C3)=C1C 7-Hydroxy Metabolite: O=C(O)CCC1=C(C)NC(/C=C\2C(=O)NC3=C2C=CC(O)=C3)=C1C
The indole-pyrrole scaffold’s versatility enables tailored pharmacokinetic optimization while maintaining the pharmacophore geometry required for multi-kinase inhibition. Current research explores macrocyclic constraints linking the propanoic acid chain to indole N1 to enhance selectivity for PDGFRβ over VEGFR2 [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1